molecular formula C31H48F3O3P2RhS- B159928 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-77-6

1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Cat. No.: B159928
CAS No.: 136705-77-6
M. Wt: 722.6 g/mol
InChI Key: XGPXBCKGQLCHDW-QFNVKMGQSA-M
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Description

1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex organometallic compound featuring a rhodium center coordinated to a chiral bis(phospholano) ligand and a cyclooctadiene ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions.

Properties

CAS No.

136705-77-6

Molecular Formula

C31H48F3O3P2RhS-

Molecular Weight

722.6 g/mol

IUPAC Name

cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate

InChI

InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/t17-,18-,19-,20-;;;/m1.../s1

InChI Key

XGPXBCKGQLCHDW-QFNVKMGQSA-M

Isomeric SMILES

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1,2-bis[(2R,5R)-2,5-diethylphospholano]benzene with rhodium(I) chloride and 1,5-cyclooctadiene in the presence of trifluoromethanesulfonic acid. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in hydrogenation reactions , where it acts as a catalyst to add hydrogen to unsaturated organic compounds. It can also be involved in oxidation and substitution reactions under specific conditions.

Common Reagents and Conditions:

  • Hydrogenation: Hydrogen gas (H2) is used as the reagent, and the reaction is typically conducted at elevated pressures and temperatures.

  • Oxidation: Various oxidizing agents can be used, such as oxygen (O2) or hydrogen peroxide (H2O2).

  • Substitution: Different nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Hydrogenation: Saturated hydrocarbons from unsaturated precursors.

  • Oxidation: Oxidized organic compounds, such as alcohols or ketones.

  • Substitution: Substituted organic compounds with new functional groups.

Scientific Research Applications

This compound is widely used in asymmetric catalysis , particularly in the pharmaceutical and fine chemical industries. Its ability to induce chirality in the products makes it valuable for synthesizing enantiomerically pure compounds, which are crucial in drug development. Additionally, it finds applications in material science for the synthesis of chiral polymers and in environmental chemistry for the degradation of pollutants.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the substrate to the rhodium center, followed by the transfer of hydrogen or other groups to the substrate. The chiral environment created by the bis(phospholano) ligand ensures that the reaction proceeds with high enantioselectivity. The molecular targets and pathways involved are typically the unsaturated bonds in organic molecules, which are transformed into their saturated counterparts.

Comparison with Similar Compounds

  • 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

  • 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Uniqueness: The uniqueness of 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate lies in its high enantioselectivity and efficiency in catalytic reactions. Its specific ligand structure provides a distinct chiral environment that is not easily replicated by other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 2
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

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